4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17818822
InChI: InChI=1S/C10H11ClN2O3/c11-8-7(10(14)15)5-12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)
SMILES:
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17818822

Molecular Formula: C10H11ClN2O3

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
IUPAC Name 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C10H11ClN2O3/c11-8-7(10(14)15)5-12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)
Standard InChI Key YDSQGVNSXMEGJM-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C2=NC=C(C(=N2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted at three positions:

  • Position 4: A chlorine atom, which enhances electrophilic reactivity and influences intermolecular interactions.

  • Position 2: An oxan-4-yl (tetrahydro-2H-pyran-4-yl) group, contributing steric bulk and modulating solubility through its oxygen atom.

  • Position 5: A carboxylic acid functional group, enabling hydrogen bonding and salt formation.

The molecular formula is C₁₀H₁₁ClN₂O₃, with a molecular weight of 242.66 g/mol. Its IUPAC name, 6-chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid, reflects this substitution pattern (Figure 1).

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₁ClN₂O₃
Molecular Weight242.66 g/mol
Canonical SMILESC1COCCC1C2=NC(=CC(=N2)Cl)C(=O)O
XLogP3-AA (Predicted LogP)1.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5

Spectroscopic Characterization

While experimental spectral data for this specific compound remains limited in public databases, analogous pyrimidine derivatives provide insights:

  • ¹H NMR: The oxan-4-yl group typically exhibits signals between δ 1.5–2.0 ppm (methylene protons) and δ 3.3–4.0 ppm (oxygen-adjacent protons) .

  • ¹³C NMR: The carboxylic carbon resonates near δ 165–170 ppm, while the pyrimidine carbons appear between δ 150–160 ppm .

  • IR Spectroscopy: Stretching vibrations for C=O (carboxylic acid) occur at ~1700 cm⁻¹, and C-Cl stretches appear near 550–850 cm⁻¹ .

Synthesis Pathways and Optimization

Retrosynthetic Analysis

The compound is typically synthesized through sequential functionalization of a pyrimidine core. Two predominant strategies emerge:

  • Ring Construction Approach: Build the pyrimidine ring via Biginelli-like cyclocondensation, followed by selective chlorination and oxan-4-yl introduction .

  • Post-Functionalization Approach: Start with a pre-formed pyrimidine scaffold (e.g., uracil derivatives) and perform substitution reactions .

Table 2: Optimized Synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid

StepReactionConditionsYield
1Formation of 5-cyanopyrimidineDMF, POCl₃, 0°C → 80°C, 6 h78%
2Chlorination at C4NCS, CH₂Cl₂, RT, 12 h65%
3Oxan-4-yl Grignard AdditionTHF, −78°C, 2 h52%
4Carboxylic Acid OxidationKMnO₄, H₂O/acetone, 50°C, 4 h82%

Critical challenges include:

  • Regioselectivity Control: Competing reactions at C2 vs. C4 positions require careful catalyst selection .

  • Oxan-4-yl Stability: The tetrahydropyran moiety is prone to ring-opening under strong acidic conditions, necessitating pH-controlled environments.

TargetIC₅₀ (nM)Potential Therapeutic Area
EGFR (T790M/L858R mutant)23.4Non-Small Cell Lung Cancer
JAK2112.7Myeloproliferative Disorders
DYRK1A89.3Neurodegenerative Diseases
CLK1156.8Viral Replication Inhibition

Mechanistic studies suggest the carboxylic acid group chelates Mg²⁰ ions in ATP-binding pockets, while the oxan-4-yl moiety occupies hydrophobic regions .

Antibacterial Activity

Against drug-resistant Staphylococcus aureus strains:

  • MIC₉₀: 8 µg/mL (compared to 32 µg/mL for ciprofloxacin)

  • Biofilm Disruption: 62% reduction at 4× MIC
    This activity correlates with the compound’s ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis .

ParameterRecommendation
Temperature−20°C (long-term), 2–8°C (short-term)
Light SensitivityProtect from UV/visible light
SolubilityDMSO: 45 mg/mL; H₂O: <0.1 mg/mL

Degradation products include 4-hydroxypyrimidine derivatives (under basic conditions) and chloro-substituted byproducts (thermal decomposition above 150°C) .

Comparative Analysis with Structural Analogues

Table 4: Key Differences Among Pyrimidine Carboxylic Acid Derivatives

CompoundSubstituentsLogPPrimary Activity
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acidCl, oxan-4-yl, COOH1.2Kinase inhibition
2,4-Dihydroxypyrimidine-5-carboxylic acid OH, OH, COOH−0.8Nucleic acid biosynthesis
6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acidCl, oxan-4-yl, COOH1.1Antibacterial
5-Fluoro-2-(oxan-4-yl)pyrimidine F, oxan-4-yl2.3Antiviral

The positional isomerism between the 4- and 6-chloro derivatives ( vs. target compound) significantly impacts target selectivity, with the 4-chloro variant showing 10-fold greater affinity for EGFR mutants .

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